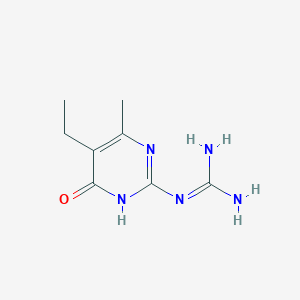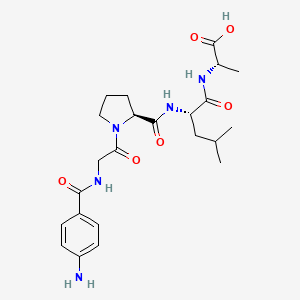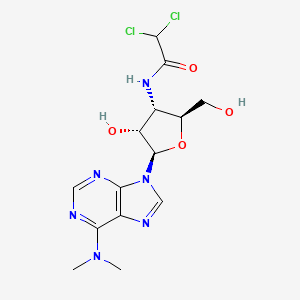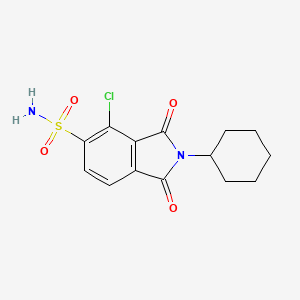![molecular formula C13H11ClN4 B12906183 6-(4-Chlorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine CAS No. 53454-45-8](/img/structure/B12906183.png)
6-(4-Chlorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Chlorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of imidazo[1,2-b][1,2,4]triazines. This compound is characterized by the presence of a chlorophenyl group at the 6th position and two methyl groups at the 2nd and 3rd positions of the imidazo[1,2-b][1,2,4]triazine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzylamine with 2,3-dimethylimidazo[1,2-b][1,2,4]triazine-6-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis while maintaining product purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Chlorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-(4-Chlorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 6-(4-Chlorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(4-Chlorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine: Characterized by the presence of a chlorophenyl group and two methyl groups.
6-(4-Methylphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine: Similar structure but with a methyl group instead of a chlorine atom.
6-(4-Fluorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine: Contains a fluorophenyl group instead of a chlorophenyl group.
Uniqueness
The presence of the chlorophenyl group in this compound imparts unique electronic and steric properties, influencing its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications .
Eigenschaften
CAS-Nummer |
53454-45-8 |
|---|---|
Molekularformel |
C13H11ClN4 |
Molekulargewicht |
258.70 g/mol |
IUPAC-Name |
6-(4-chlorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine |
InChI |
InChI=1S/C13H11ClN4/c1-8-9(2)17-18-7-12(16-13(18)15-8)10-3-5-11(14)6-4-10/h3-7H,1-2H3 |
InChI-Schlüssel |
SCSGQCIVMUUPBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=NC(=CN2N=C1C)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione](/img/structure/B12906132.png)





![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-phenyl-](/img/structure/B12906206.png)


